![molecular formula C114H108N24O12 B12302629 Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)
Dodecabenzylbambus[6]uril, bn-bu[6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecabenzylbambus6, is a macrocyclic compound that belongs to the bambusuril family. These compounds are characterized by their ability to form stable complexes with various anions due to their unique structural features. Dodecabenzylbambus6uril is particularly notable for its high affinity for certain anions, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecabenzylbambus6uril involves an acid-catalyzed condensation reaction between 2,4-dimethylglycoluril and formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a macrocyclic structure where the glycoluril units are connected through methylene bridges. The substitution of the methyl groups with benzyl groups leads to the formation of dodecabenzylbambus6uril .
Industrial Production Methods
While specific industrial production methods for dodecabenzylbambus6uril are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecabenzylbambus6uril primarily undergoes complexation reactions with various anions. These reactions involve the formation of hydrogen bonds between the methine hydrogen atoms on the convex face of the glycoluril units and the anions. The compound has shown a high affinity for halide anions (chloride, bromide, iodide) as well as hexafluorophosphate, hexafluoroarsenate, and hexafluoroantimonate anions .
Common Reagents and Conditions
The complexation reactions typically occur in organic solvents such as chloroform, where dodecabenzylbambus6uril is highly soluble. The reaction conditions often involve ambient temperature and pressure, with the anions being introduced in the form of their respective salts .
Major Products
The major products of these reactions are the anionic complexes of dodecabenzylbambus6uril, such as dodecabenzylbambus6uril–Cl−, dodecabenzylbambus6uril–Br−, and dodecabenzylbambus6uril–I−. These complexes are stabilized by multiple hydrogen bonds, making them highly stable .
Applications De Recherche Scientifique
Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its unique anion-binding properties. Some of the key applications include:
Chemistry: Used as an anion receptor in the development of ion-selective electrodes (ISEs) for the detection of specific anions such as perchlorate.
Biology: Potential use in biological systems for the selective binding and removal of toxic anions from biological fluids.
Industry: Employed in the development of sensors and chemosensors for environmental monitoring and industrial process control.
Mécanisme D'action
The mechanism by which dodecabenzylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the convex face of the glycoluril units interact with the anions, forming stable complexes. This interaction is facilitated by the positive charge density region at the center of the macrocyclic cavity, which attracts the negatively charged anions .
Comparaison Avec Des Composés Similaires
Dodecabenzylbambus6uril is part of the broader bambusuril family, which includes other macrocyclic compounds such as dodecamethylbambus6uril (Me12BU6). Compared to dodecamethylbambus6uril, dodecabenzylbambus6uril has enhanced solubility in organic solvents and a higher affinity for certain anions due to the presence of benzyl groups .
Similar Compounds
- Dodecamethylbambus6uril (Me12BU6) : Similar structure but with methyl groups instead of benzyl groups. Lower solubility in organic solvents .
- Hexafluorophosphate, Hexafluoroarsenate, and Hexafluoroantimonate Complexes : These anionic complexes with dodecabenzylbambus6uril demonstrate the versatility of the compound in binding various anions .
Propriétés
Formule moléculaire |
C114H108N24O12 |
|---|---|
Poids moléculaire |
2006.2 g/mol |
Nom IUPAC |
5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |
Clé InChI |
XWDQZQAFBLCFDX-UHFFFAOYSA-N |
SMILES canonique |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


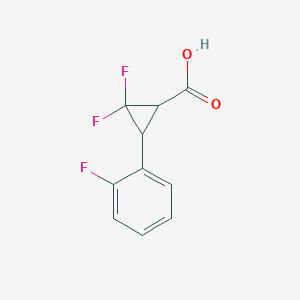
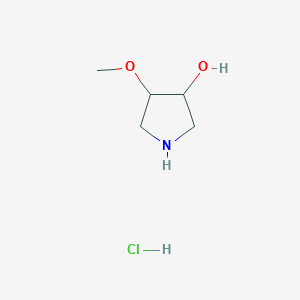
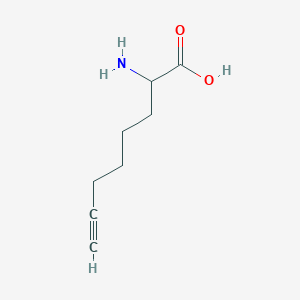
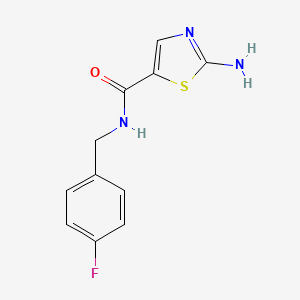
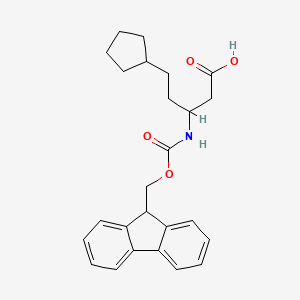




![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)



